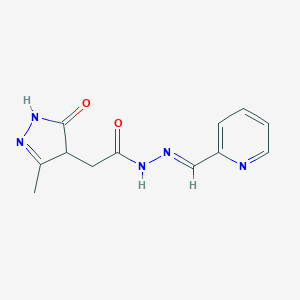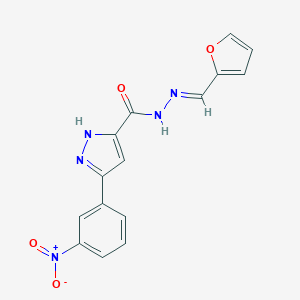![molecular formula C25H21ClN4O4S B380013 2-{2-[(Z)-{[2-({1-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}SULFANYL)ACETAMIDO]IMINO}METHYL]PHENOXY}ACETIC ACID](/img/structure/B380013.png)
2-{2-[(Z)-{[2-({1-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}SULFANYL)ACETAMIDO]IMINO}METHYL]PHENOXY}ACETIC ACID
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{2-[(Z)-{[2-({1-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}SULFANYL)ACETAMIDO]IMINO}METHYL]PHENOXY}ACETIC ACID is a complex organic compound that features a benzimidazole core, a phenoxyacetic acid moiety, and a hydrazono linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(Z)-{[2-({1-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}SULFANYL)ACETAMIDO]IMINO}METHYL]PHENOXY}ACETIC ACID typically involves multiple steps:
Formation of the Benzimidazole Core: This step involves the condensation of o-phenylenediamine with 4-chlorobenzaldehyde under acidic conditions to form 1-(4-chlorobenzyl)-1H-benzimidazole.
Thioacetylation: The benzimidazole derivative is then reacted with thioacetic acid to introduce the thioacetyl group.
Hydrazonation: The thioacetylated benzimidazole is treated with hydrazine hydrate to form the hydrazono derivative.
Coupling with Phenoxyacetic Acid: Finally, the hydrazono derivative is coupled with phenoxyacetic acid under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{2-[(Z)-{[2-({1-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}SULFANYL)ACETAMIDO]IMINO}METHYL]PHENOXY}ACETIC ACID can undergo various chemical reactions, including:
Oxidation: The thioacetyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The hydrazono group can be reduced to a hydrazine derivative using reducing agents such as sodium borohydride.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-{2-[(Z)-{[2-({1-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}SULFANYL)ACETAMIDO]IMINO}METHYL]PHENOXY}ACETIC ACID is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its benzimidazole core is known for its biological activity, including antimicrobial, antiviral, and anticancer properties. The compound could be explored for its potential as a therapeutic agent.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-{2-[(Z)-{[2-({1-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}SULFANYL)ACETAMIDO]IMINO}METHYL]PHENOXY}ACETIC ACID is likely related to its ability to interact with biological targets such as enzymes and receptors. The benzimidazole core can bind to specific sites on proteins, modulating their activity. The hydrazono and phenoxyacetic acid moieties may also contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-(4-chlorobenzyl)-1H-benzimidazole: Shares the benzimidazole core but lacks the thioacetyl, hydrazono, and phenoxyacetic acid groups.
Phenoxyacetic acid: Contains the phenoxyacetic acid moiety but lacks the benzimidazole and hydrazono groups.
Hydrazono derivatives: Compounds with similar hydrazono linkages but different core structures.
Uniqueness
2-{2-[(Z)-{[2-({1-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}SULFANYL)ACETAMIDO]IMINO}METHYL]PHENOXY}ACETIC ACID is unique due to its combination of a benzimidazole core, a thioacetyl group, a hydrazono linkage, and a phenoxyacetic acid moiety. This unique structure provides a diverse range of chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C25H21ClN4O4S |
|---|---|
Molecular Weight |
509g/mol |
IUPAC Name |
2-[2-[(Z)-[[2-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]sulfanylacetyl]hydrazinylidene]methyl]phenoxy]acetic acid |
InChI |
InChI=1S/C25H21ClN4O4S/c26-19-11-9-17(10-12-19)14-30-21-7-3-2-6-20(21)28-25(30)35-16-23(31)29-27-13-18-5-1-4-8-22(18)34-15-24(32)33/h1-13H,14-16H2,(H,29,31)(H,32,33)/b27-13- |
InChI Key |
BFRPFXIMERAGQM-WKIKZPBSSA-N |
SMILES |
C1=CC=C(C(=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl)OCC(=O)O |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N\NC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl)OCC(=O)O |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl)OCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B379932.png)

![3-(4-methylphenyl)-N'-[(3-methyl-2-thienyl)methylene]-1H-pyrazole-5-carbohydrazide](/img/structure/B379934.png)
![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(3-methyl-2-thienyl)methylene]acetohydrazide](/img/structure/B379942.png)

![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-(2-pyridinylmethylene)acetohydrazide](/img/structure/B379948.png)

![2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)-N'-[(1Z)-1-phenylethylidene]acetohydrazide](/img/structure/B379955.png)
![2-(1-Ethylbenzimidazol-2-yl)sulfanyl-N-[(E)-pyridin-3-ylmethylideneamino]acetamide](/img/structure/B379959.png)
![methyl 4-[(E)-({[(1-ethyl-1H-benzimidazol-2-yl)thio]acetyl}hydrazono)methyl]benzoate](/img/structure/B379963.png)
![2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B379967.png)
![2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-(2-pyridinylmethylene)acetohydrazide](/img/structure/B379970.png)

